3-Ethoxy-5-(trifluoromethyl)phenol

Vue d'ensemble

Description

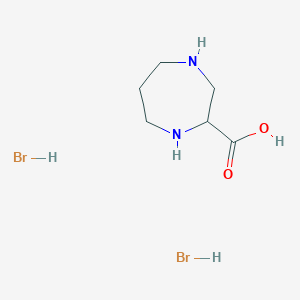

“3-Ethoxy-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C9H9F3O2. It is a derivative of phenol, where the hydrogen atom at the 3rd position of the phenol ring is replaced by an ethoxy group and the hydrogen atom at the 5th position is replaced by a trifluoromethyl group .

Synthesis Analysis

The synthesis of “3-Ethoxy-5-(trifluoromethyl)phenol” and its derivatives often involves the use of boronic acids . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis

The molecular structure of “3-Ethoxy-5-(trifluoromethyl)phenol” consists of a phenol ring with an ethoxy group (C2H5O) attached at the 3rd position and a trifluoromethyl group (CF3) attached at the 5th position . The molecular weight of this compound is 206.16 g/mol.Applications De Recherche Scientifique

Comprehensive Analysis of 3-Ethoxy-5-(trifluoromethyl)phenol Applications

3-Ethoxy-5-(trifluoromethyl)phenol is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly valuable due to its ability to influence the biological activity of molecules. For example, it can be used in the development of new antiglaucoma agents .

Agrochemical Development: The trifluoromethyl group in this compound is a common feature in agrochemicals. It can be used to create pesticides and herbicides with enhanced efficacy and stability, contributing to crop protection strategies .

Material Science: In material science, 3-Ethoxy-5-(trifluoromethyl)phenol can be involved in the synthesis of polymers and coatings that require specific fluorinated phenolic structures to achieve desired properties such as resistance to solvents and thermal stability.

Analytical Chemistry: This compound may serve as a standard or reagent in chromatographic analysis and mass spectrometry. Its unique structure allows for the precise detection and quantification of similar compounds in complex mixtures .

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUHJLXZHLDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)